Imidazo[2,1-b]thiazole, 6-(4-chlorophenyl)-3-methyl-5-nitroso-
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Overview
Description
Imidazo[2,1-b]thiazole, 6-(4-chlorophenyl)-3-methyl-5-nitroso- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the imidazothiazole family, known for its diverse biological activities, including anticancer, antifungal, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[2,1-b]thiazole, 6-(4-chlorophenyl)-3-methyl-5-nitroso- typically involves multi-step reactions. One common method includes the reaction of 2-aminothiazole with 4-chlorobenzaldehyde under acidic conditions to form an intermediate, which is then cyclized to produce the imidazo[2,1-b]thiazole core . The nitroso group is introduced through nitration reactions using nitric acid or other nitrating agents .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to enhance yield and efficiency. The use of dehydrating agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) in the presence of bases such as diisopropylethylamine (DIPEA) is common in large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Imidazo[2,1-b]thiazole, 6-(4-chlorophenyl)-3-methyl-5-nitroso- undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents like hydrogen peroxide.
Reduction: The nitroso group can be reduced to an amine using reducing agents such as sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted imidazo[2,1-b]thiazole derivatives.
Scientific Research Applications
Imidazo[2,1-b]thiazole, 6-(4-chlorophenyl)-3-methyl-5-nitroso- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer properties, showing activity against various cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes and receptors. For instance, it has been shown to inhibit the constitutive androstane receptor (CAR), leading to altered gene expression and cellular responses . The nitroso group plays a crucial role in its biological activity, often interacting with nucleophilic sites on proteins and DNA .
Comparison with Similar Compounds
Similar Compounds
Levamisole: Another imidazothiazole derivative used as an immunomodulator and antihelminthic agent.
CITCO: An imidazothiazole derivative known for its role as a CAR agonist.
Uniqueness
Imidazo[2,1-b]thiazole, 6-(4-chlorophenyl)-3-methyl-5-nitroso- is unique due to its nitroso group, which imparts distinct chemical reactivity and biological activity compared to other imidazothiazole derivatives . This makes it a valuable compound for targeted therapeutic applications and further research.
Properties
CAS No. |
113991-07-4 |
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Molecular Formula |
C12H8ClN3OS |
Molecular Weight |
277.73 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-3-methyl-5-nitrosoimidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C12H8ClN3OS/c1-7-6-18-12-14-10(11(15-17)16(7)12)8-2-4-9(13)5-3-8/h2-6H,1H3 |
InChI Key |
QPAZMLMOLMLWFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=NC(=C(N12)N=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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